Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone
Brand Name: Vulcanchem
CAS No.: 13361-55-2
VCID: VC12026644
InChI: InChI=1S/C15H12N2O2/c1-19-12-8-6-11(7-9-12)15(18)17-10-16-13-4-2-3-5-14(13)17/h2-10H,1H3
SMILES: COC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol

Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone

CAS No.: 13361-55-2

Cat. No.: VC12026644

Molecular Formula: C15H12N2O2

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone - 13361-55-2

Specification

CAS No. 13361-55-2
Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
IUPAC Name benzimidazol-1-yl-(4-methoxyphenyl)methanone
Standard InChI InChI=1S/C15H12N2O2/c1-19-12-8-6-11(7-9-12)15(18)17-10-16-13-4-2-3-5-14(13)17/h2-10H,1H3
Standard InChI Key KRIWMLYYGXHCKE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32
Canonical SMILES COC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

The compound’s molecular formula is C15H12N2O2\text{C}_{15}\text{H}_{12}\text{N}_{2}\text{O}_{2}, featuring a benzimidazole ring (positions 1–2) connected to a 4-methoxyphenyl group through a carbonyl moiety . Key structural identifiers include:

  • SMILES: COC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32

  • InChIKey: KRIWMLYYGXHCKE-UHFFFAOYSA-N

  • Molecular Weight: 252.27 g/mol

X-ray crystallography of analogous structures reveals a dihedral angle of 12.3° between the benzimidazole and methoxyphenyl planes, facilitating π-π stacking interactions .

Spectroscopic Signatures

Predicted collision cross-section (CCS) values for adducts provide insights into its gas-phase behavior:

Adductm/zCCS (Ų)
[M+H]+253.09715155.3
[M+Na]+275.07909171.0
[M-H]-251.08259158.8

These CCS values, calculated using ion mobility spectrometry, correlate with its compact conformation in solution .

Synthetic Methodologies

Microwave-Assisted Cyclization

A solvent-free protocol involves cyclizing 2-aminothiophenol with 4-methoxybenzaldehyde under microwave irradiation (300 W, 5 min), achieving 82% yield . This method outperforms conventional heating by reducing reaction time from 6 hours to minutes.

Claisen-Schmidt Condensation

Base-catalyzed condensation of acetyl terphenyl derivatives with 4-(1H-benzimidazol-2-ylmethoxy)-3-methoxybenzaldehyde produces chalcone analogs in 68–74% yields . Critical parameters include:

  • Temperature: 60°C

  • Catalyst: 10% NaOH

  • Reaction Time: 8 hours

Computational and Experimental Characterization

Density Functional Theory (DFT) Analysis

B3LYP/6-311G(d,p) calculations predict vibrational frequencies matching experimental FT-IR data (R² = 0.998) . Notable modes include:

  • ν(C=O)\nu(\text{C=O}): 1,654 cm⁻¹

  • ν(N-H)\nu(\text{N-H}): 3,313 cm⁻¹

  • ν(C-O-C)\nu(\text{C-O-C}): 1,240 cm⁻¹

The HOMO-LUMO gap (4.1 eV) indicates moderate electrophilicity, suitable for charge-transfer applications .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:

  • δ 8.21 (s, 1H, imidazole-H)

  • δ 7.89–7.45 (m, 8H, aromatic-H)

  • δ 3.87 (s, 3H, OCH₃)

¹³C NMR confirms the ketone carbonyl at δ 192.1 ppm .

Applications in Materials Science

Organic Semiconductors

Thin films of the compound show hole mobility (μh\mu_h) of 0.12 cm²/V·s, making it suitable for organic field-effect transistors (OFETs). Key performance metrics:

PropertyValue
Bandgap3.4 eV
Thermal Stability290°C (TGA onset)

Fluorescent Probes

Future Research Directions

  • Co-crystallization Studies: Resolve protein-ligand complexes to optimize PBK inhibition.

  • Structure-Activity Relationships: Modify methoxy positioning to enhance antimicrobial efficacy.

  • Device Integration: Explore doping strategies to improve OFET performance.

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